Tert-butyl2-(3-bromophenyl)-2-methylmorpholine-4-carboxylate
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Overview
Description
Tert-butyl2-(3-bromophenyl)-2-methylmorpholine-4-carboxylate is a complex organic compound that features a tert-butyl group, a bromophenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl2-(3-bromophenyl)-2-methylmorpholine-4-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . The flow process is more versatile and sustainable compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl2-(3-bromophenyl)-2-methylmorpholine-4-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be performed to modify the bromophenyl group or other functional groups within the molecule.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl2-(3-bromophenyl)-2-methylmorpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl2-(3-bromophenyl)-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl2-(3-chlorophenyl)-2-methylmorpholine-4-carboxylate
- Tert-butyl2-(3-fluorophenyl)-2-methylmorpholine-4-carboxylate
- Tert-butyl2-(3-iodophenyl)-2-methylmorpholine-4-carboxylate
Uniqueness
Tert-butyl2-(3-bromophenyl)-2-methylmorpholine-4-carboxylate is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making the compound versatile for different synthetic applications.
Properties
Molecular Formula |
C16H22BrNO3 |
---|---|
Molecular Weight |
356.25 g/mol |
IUPAC Name |
tert-butyl 2-(3-bromophenyl)-2-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C16H22BrNO3/c1-15(2,3)21-14(19)18-8-9-20-16(4,11-18)12-6-5-7-13(17)10-12/h5-7,10H,8-9,11H2,1-4H3 |
InChI Key |
HRIXMWMIZASTTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCO1)C(=O)OC(C)(C)C)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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